7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
Description
7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound featuring a fused thiazolo-triazinone core with methyl and phenyl substituents.
Properties
CAS No. |
87450-81-5 |
|---|---|
Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
7-methyl-3-phenyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C12H11N3OS/c1-8-7-15-11(16)10(13-14-12(15)17-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
VYVVIJZHYLKXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=O)C(=NN=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one typically involves the condensation of appropriate thiazole and triazine precursors. One common method includes the reaction of 2-aminothiazole with an appropriate aldehyde under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or isopropyl alcohol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated or acylated thiazole derivatives.
Scientific Research Applications
7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of topoisomerase I, leading to the stabilization of the enzyme-DNA complex and preventing DNA replication in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial effects .
Comparison with Similar Compounds
Structural Comparisons
The compound’s thiazolo[2,3-c][1,2,4]triazin-4-one core distinguishes it from analogs with alternative heterocyclic systems. Key structural variations include:
| Compound Name | Core Structure | Substituents | Key Structural Differences |
|---|---|---|---|
| 7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one | Thiazolo[2,3-c][1,2,4]triazin-4-one | Methyl (C7), Phenyl (C3) | Contains a thiazole ring fused to triazinone. |
| 3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one [22a-k] | Thiadiazolo[2,3-c][1,2,4]triazin-4-one | tert-Butyl (C3), Aryl (C7) | Replaces thiazole with thiadiazole (two nitrogens). |
| 7-Benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Triazolo[3,4-b][1,3,4]thiadiazine | Methyl (C3), Benzylidene (C7) | Fused triazole-thiadiazine system; no triazinone ring. |
| 6,6-Dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole | Thiazolo[2,3-c][1,2,4]triazole | Dimethyl (C6), Trifluoromethyl (C3) | Triazole core replaces triazinone; lacks ketone oxygen. |
| 7-(3-Chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | Thiadiazolo[2,3-c][1,2,4]triazin-4-one | Methyl (C3), 3-Chlorophenyl (C7) | Chlorine substituent enhances electronegativity. |
Key Observations :
- Core Heterocycles: Thiazolo-triazinones (target compound) exhibit a sulfur-containing thiazole fused to a triazinone, while thiadiazolo-triazinones (e.g., [22a-k]) incorporate a thiadiazole ring, increasing nitrogen content and altering electronic properties .
- Substituent Effects: Phenyl groups (target compound) vs.
Key Observations :
- Thiadiazolo-triazinones (e.g., [22a-k]) demonstrate significant anti-tubercular activity, possibly due to enhanced hydrogen bonding from the thiadiazole nitrogen atoms .
- Thiazolo-triazoles (e.g., isomers in ) exhibit anti-inflammatory properties, suggesting that the thiazolo-triazinone core may similarly interact with cyclooxygenase (COX) or other targets .
Key Observations :
Physicochemical and Commercial Considerations
- Commercial Availability : Derivatives like 3-(4-bromophenyl)sulfonyl-thiazolo-triazole () are marketed, indicating industrial interest in this scaffold .
- Substituent Impact : Chlorophenyl () and trifluoromethyl () groups enhance electronegativity and metabolic stability, which may guide future derivatization of the target compound .
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